Methyl 2-chloro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)benzoate Methyl 2-chloro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)benzoate
Brand Name: Vulcanchem
CAS No.: 855316-19-7
VCID: VC8300897
InChI: InChI=1S/C14H10ClF3N2O4/c1-19-10(14(16,17)18)6-11(21)20(13(19)23)7-3-4-9(15)8(5-7)12(22)24-2/h3-6H,1-2H3
SMILES: CN1C(=CC(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)OC)C(F)(F)F
Molecular Formula: C14H10ClF3N2O4
Molecular Weight: 362.69 g/mol

Methyl 2-chloro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)benzoate

CAS No.: 855316-19-7

Cat. No.: VC8300897

Molecular Formula: C14H10ClF3N2O4

Molecular Weight: 362.69 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-chloro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)benzoate - 855316-19-7

Specification

CAS No. 855316-19-7
Molecular Formula C14H10ClF3N2O4
Molecular Weight 362.69 g/mol
IUPAC Name methyl 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoate
Standard InChI InChI=1S/C14H10ClF3N2O4/c1-19-10(14(16,17)18)6-11(21)20(13(19)23)7-3-4-9(15)8(5-7)12(22)24-2/h3-6H,1-2H3
Standard InChI Key UNSGBXVLFWABKU-UHFFFAOYSA-N
SMILES CN1C(=CC(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)OC)C(F)(F)F
Canonical SMILES CN1C(=CC(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)OC)C(F)(F)F

Introduction

Nomenclature and Structural Characteristics

The systematic IUPAC name, methyl 2-chloro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)benzoate, reflects its hybrid structure: a benzoate ester linked to a substituted dihydropyrimidine ring. Key features include:

  • A chlorine atom at the 2-position of the benzene ring.

  • A trifluoromethyl group at the 4-position of the pyrimidine ring.

  • A methyl ester at the benzene’s carboxyl group.

  • A 3-methyl substituent on the pyrimidine’s nitrogen.

Table 1: Fundamental Chemical Properties

PropertyValueSource
CAS Registry Number855316-19-7
Molecular FormulaC14H10ClF3N2O4\text{C}_{14}\text{H}_{10}\text{ClF}_{3}\text{N}_{2}\text{O}_{4}
Molecular Weight362.69 g/mol
Predicted Density1.600±0.06 g/cm³ *
Predicted pKa5.85±0.40 *

*Predicted values derived from structurally analogous compounds .

The trifluoromethyl group enhances metabolic stability and lipophilicity, facilitating membrane permeability. The pyrimidine ring’s conjugated system allows for π-π stacking interactions with biological targets, while the chlorine atom contributes to steric hindrance and electronic effects .

Synthesis and Manufacturing

Synthesis of this compound typically follows multi-step protocols involving retrosynthetic analysis to optimize yield and purity. While exact details remain proprietary, general approaches include:

  • Pyrimidine Ring Formation: Cyclocondensation of urea derivatives with β-keto esters or amides under acidic or basic conditions.

  • Functionalization: Introduction of the trifluoromethyl group via nucleophilic substitution or radical reactions.

  • Esterification: Coupling the pyrimidine intermediate with a chlorinated benzoic acid derivative using DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Key Challenges:

  • Regioselectivity: Ensuring proper substitution on the pyrimidine ring.

  • Stability: The dihydropyrimidinone moiety is prone to oxidation, requiring inert atmospheres during synthesis.

Biological Activities and Mechanistic Insights

Preliminary studies suggest the compound acts as a competitive enzyme inhibitor, leveraging structural mimicry of nucleotide bases to disrupt nucleic acid metabolism or protein synthesis. Potential targets include:

  • Thymidylate Synthase: Critical for DNA replication; inhibition could impede cancer cell proliferation.

  • Dihydrofolate Reductase (DHFR): A folate-dependent enzyme targeted in antimicrobial and anticancer therapies.

The trifluoromethyl group enhances binding affinity to hydrophobic enzyme pockets, while the chlorine atom stabilizes interactions via halogen bonding .

Applications in Drug Discovery and Agrochemicals

FieldApplicationRationale
Medicinal ChemistryAnticancer agentsPyrimidine analogs inhibit DNA synthesis.
Antiviral therapiesTargets viral polymerases .
AgrochemicalsHerbicidesTrifluoromethyl group enhances bioactivity .

In oncology, the compound’s ability to intercalate DNA or inhibit topoisomerases is under investigation. In agriculture, its structural similarity to commercial herbicides like lufenuron suggests potential as a growth regulator .

Research Gaps and Future Directions

Current research focuses on:

  • Structure-Activity Relationships (SAR): Modifying substituents to optimize potency and reduce toxicity.

  • In Vivo Studies: Assessing pharmacokinetics and bioavailability in model organisms.

  • Target Identification: Using computational docking and CRISPR screening to elucidate novel biological targets.

Collaborations between academic and industrial labs are critical to advancing these efforts .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator